molecular formula C10H10N4O B13296492 2-(3,5-Dimethyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde

2-(3,5-Dimethyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde

Cat. No.: B13296492
M. Wt: 202.21 g/mol
InChI Key: RYOMCKNUVYJGCD-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and pyrimidine moieties in its structure imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde typically involves the condensation of 3,5-dimethylpyrazole with a pyrimidine derivative under controlled conditions. One common method includes the reaction of 3,5-dimethylpyrazole with 5-formylpyrimidine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Dimethyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydrogen atoms on the pyrazole and pyrimidine rings can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds are often used for substitution reactions.

Major Products:

    Oxidation: Formation of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)pyrimidine-5-carboxylic acid.

    Reduction: Formation of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)pyrimidine-5-methanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3,5-Dimethyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde is primarily related to its ability to interact with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule. For example, in medicinal chemistry, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access.

Comparison with Similar Compounds

    2-(3,5-Dimethyl-1H-pyrazol-1-YL)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    3,5-Dimethyl-1H-pyrazole-4-carbaldehyde: Lacks the pyrimidine ring, only contains the pyrazole moiety.

    2-(3,5-Dimethyl-1H-pyrazol-1-YL)imidazole: Contains an imidazole ring instead of a pyrimidine ring.

Uniqueness: 2-(3,5-Dimethyl-1H-pyrazol-1-YL)pyrimidine-5-carbaldehyde is unique due to the combination of pyrazole and pyrimidine rings in its structure. This dual-ring system imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C10H10N4O/c1-7-3-8(2)14(13-7)10-11-4-9(6-15)5-12-10/h3-6H,1-2H3

InChI Key

RYOMCKNUVYJGCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=N2)C=O)C

Origin of Product

United States

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